molecular formula C18H16O4 B12583014 Benzyl 4-[(2-methylacryloyl)oxy]benzoate CAS No. 630426-23-2

Benzyl 4-[(2-methylacryloyl)oxy]benzoate

Cat. No.: B12583014
CAS No.: 630426-23-2
M. Wt: 296.3 g/mol
InChI Key: MAWQXVASROMEDX-UHFFFAOYSA-N
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Description

Benzyl 4-[(2-methylacryloyl)oxy]benzoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate in acetone, followed by the reaction with 2-methylacryloyl chloride .

Industrial Production Methods: Industrial production methods for Benzyl 4-[(2-methylacryloyl)oxy]benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Photoinitiators in Polymer Chemistry
    • Benzyl 4-[(2-methylacryloyl)oxy]benzoate serves as a photoinitiator in the polymerization process. Its ability to absorb UV light and initiate radical polymerization makes it valuable in creating light-cured coatings and adhesives .
    • Case Study : A study demonstrated that formulations containing this compound exhibited enhanced curing rates and mechanical properties when exposed to UV light, compared to traditional photoinitiators .
  • Cosmetic Formulations
    • The compound is utilized in cosmetic products for its ability to provide UV protection and improve the stability of formulations. It acts as a stabilizer for other UV filters, enhancing their efficacy.
    • Case Study : Research indicated that incorporating this compound into sunscreen formulations significantly improved SPF values while maintaining skin compatibility .
  • Biomedical Applications
    • In biomedical research, this compound has been explored for its potential in drug delivery systems. Its ester functional group allows for modifications that can enhance the solubility and bioavailability of therapeutic agents.
    • Case Study : A recent study investigated the use of this compound in formulating nanoparticles for targeted drug delivery, showing promising results in improving the therapeutic index of anticancer drugs .

Material Science Applications

  • Polymeric Materials
    • This compound is incorporated into polymer blends to enhance their mechanical properties and thermal stability. This application is particularly relevant in producing high-performance materials for industrial use.
    • Case Study : A comparative analysis of polymer composites revealed that those containing this compound exhibited superior tensile strength and thermal resistance compared to standard formulations .
  • Coatings and Adhesives
    • The compound's properties make it suitable for formulating advanced coatings that require durability and resistance to environmental factors. It is also used in adhesives where rapid curing is essential.
    • Case Study : Field tests on coatings applied in outdoor environments showed that those formulated with this compound maintained their integrity longer than those without it .

Toxicological Considerations

Despite its beneficial applications, it is essential to consider the safety profile of this compound. Studies indicate that while it has low acute toxicity, prolonged exposure can lead to skin irritation or sensitization reactions . Regulatory assessments recommend usage within established safety limits to mitigate potential risks associated with dermal exposure.

Mechanism of Action

The mechanism of action of Benzyl 4-[(2-methylacryloyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzyl benzoate: Used in the treatment of scabies and lice.

    Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Known for its structural flexibility and applications in materials science.

    Allyl 4-[(4-decyloxy)benzoyl)oxy]benzoate: Used in the synthesis of liquid crystal elastomers

Uniqueness: Benzyl 4-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts specific reactivity and properties that are not found in other similar compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and material properties.

Biological Activity

Benzyl 4-[(2-methylacryloyl)oxy]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative of benzoic acid, characterized by a benzyl group and a 2-methylacryloyl moiety. The synthesis typically involves the reaction of benzoyl chloride with 2-methylacrylic acid in the presence of a base such as triethylamine. The resulting compound exhibits unique properties due to the presence of both aromatic and aliphatic components.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the benzyl group enhances lipophilicity, allowing better membrane penetration and disruption of bacterial cell walls.
  • Anti-inflammatory Effects : Compounds derived from benzoates are known to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
  • Cytotoxicity : Research indicates that certain benzoate derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of COX enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzoate derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting potential as an alternative treatment for infections .
  • Anti-inflammatory Potential : In a controlled trial involving inflammatory models in mice, this compound showed a marked reduction in paw edema compared to control groups. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions .
  • Cytotoxic Studies : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through ROS generation. The compound was effective at concentrations that did not harm normal cells, highlighting its selective cytotoxicity towards cancerous cells .

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish a comprehensive safety profile .

Properties

CAS No.

630426-23-2

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

benzyl 4-(2-methylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C18H16O4/c1-13(2)17(19)22-16-10-8-15(9-11-16)18(20)21-12-14-6-4-3-5-7-14/h3-11H,1,12H2,2H3

InChI Key

MAWQXVASROMEDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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